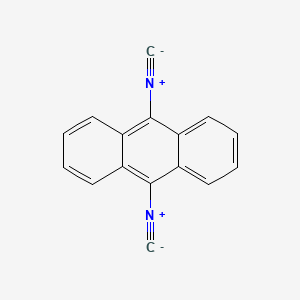
9,10-Diisocyanoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Diisocyanoanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isocyano groups (-NC) attached to the 9th and 10th positions of the anthracene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Diisocyanoanthracene typically involves the functionalization of anthracene at the 9th and 10th positions. One common method is the reaction of 9,10-dibromoanthracene with sodium cyanide in the presence of a palladium catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by isocyano groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Diisocyanoanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyano groups to amine groups.
Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the isocyano groups.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Diaminoanthracene.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Diisocyanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 9,10-Diisocyanoanthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
9,10-Dicyanoanthracene: Similar in structure but with cyano groups instead of isocyano groups.
9,10-Dimethylanthracene: Contains methyl groups at the 9th and 10th positions.
9,10-Dibromoanthracene: Contains bromine atoms at the 9th and 10th positions.
Uniqueness: 9,10-Diisocyanoanthracene is unique due to the presence of isocyano groups, which impart distinct electronic and steric properties. These properties influence its reactivity and photophysical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
139513-41-0 |
|---|---|
Molekularformel |
C16H8N2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
9,10-diisocyanoanthracene |
InChI |
InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H |
InChI-Schlüssel |
WBFKYEJSQKXWLS-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


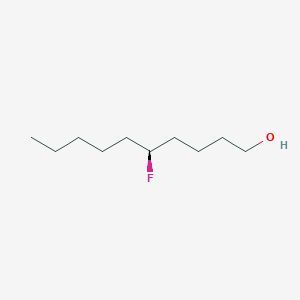
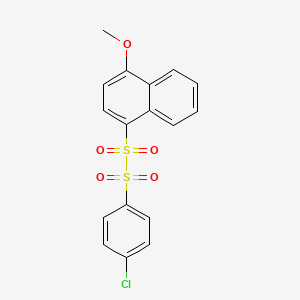

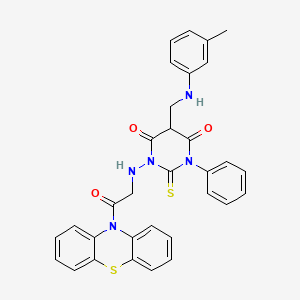
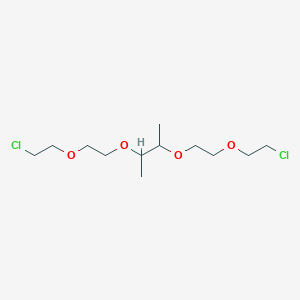
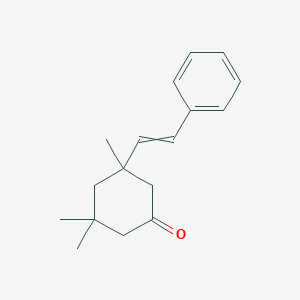
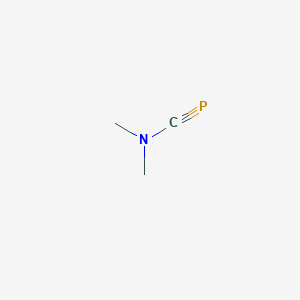
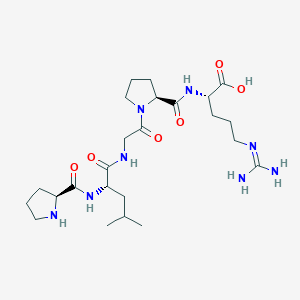
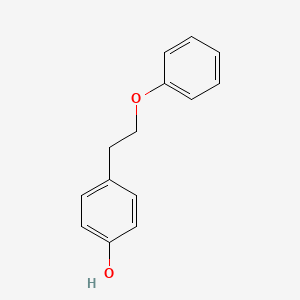

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![Benzeneselenenic acid, 2-[(dimethylamino)methyl]-](/img/structure/B14272980.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

